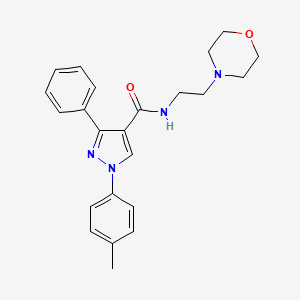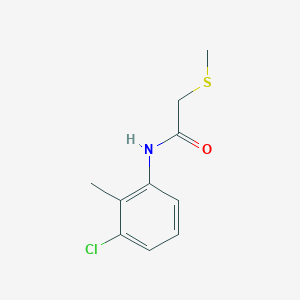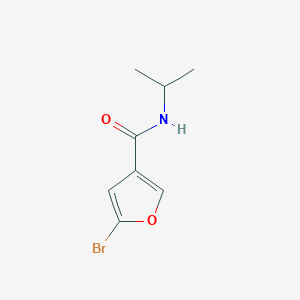![molecular formula C14H13ClN2O B7475536 N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), a protein that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help to prevent the development of various diseases. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using a variety of methods. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method for N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide to improve its yield and purity.
Métodos De Síntesis
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 3-pyridinecarboxylic acid followed by N-methylation using methyl iodide. Other methods include the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxamide followed by N-methylation using dimethylamine.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-12-5-2-3-7-13(12)15)14(18)11-6-4-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVQALGMASZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)






![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)